ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE
Overview
Description
ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE is a synthetic organic compound with the molecular formula C20H20O6.
Preparation Methods
The synthesis of ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which play a role in cellular signaling pathways. By modulating these pathways, the compound can exert various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
ETHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE can be compared with other benzo[c]chromen derivatives, such as:
ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE: Lacks the methoxy group at the 8-position, which may affect its biological activity and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
ETHYL 2-({6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL}OXY)PROPANOATE: Contains a tetrahydrobenzo[c]chromen core, which may result in different biological properties.
Properties
IUPAC Name |
ethyl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-5-24-19(21)12(3)25-17-9-8-15-14-7-6-13(23-4)10-16(14)20(22)26-18(15)11(17)2/h6-10,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVPUIGILNDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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